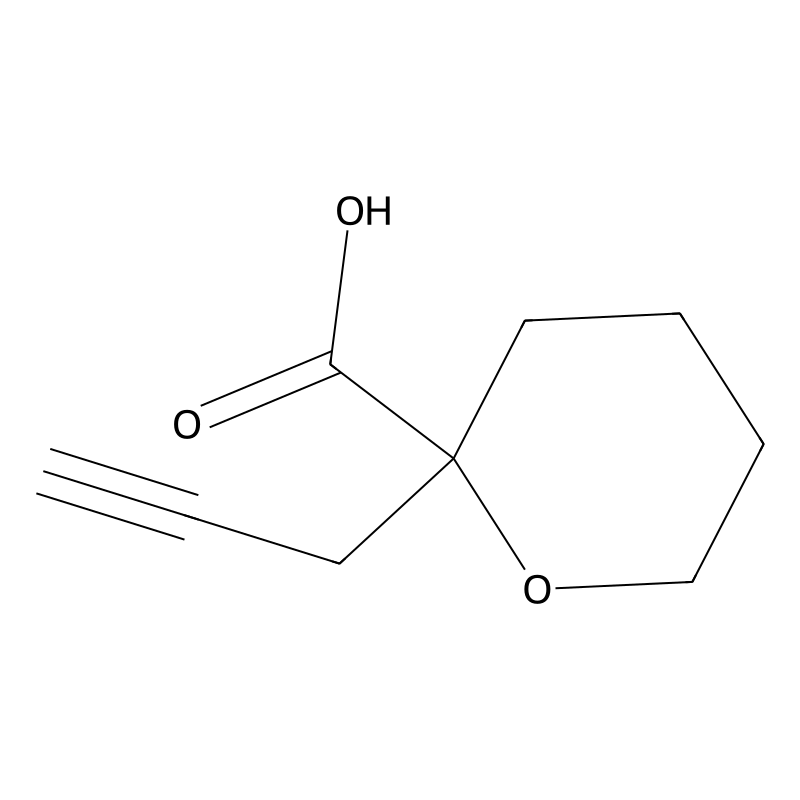

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Heterocyclic Compounds

Synthesis of Propargylindoles

Pharmaceutical Applications

Application Summary: The compound’s derivatives are explored for various pharmaceutical applications, including cancer treatment, anti-inflammatory, and diabetes management.

Methods of Application: Derivatives of this compound are tested as inhibitors of checkpoint kinase 1 (CHK1) for cancer growth, COX-2 inhibitors for inflammatory diseases, and glucokinase activators for type II diabetes treatment .

Results and Outcomes: These studies provide a foundation for developing new therapeutic agents targeting specific biological pathways.

Anticancer and Immunomodulatory Agents

Application Summary: Certain derivatives are investigated for their anticancer and immunomodulatory properties, as well as their potential role in treating rheumatoid arthritis.

Methods of Application: These derivatives are tested as collagenase inhibitors and evaluated for their efficacy in modulating immune responses .

Results and Outcomes: The promising derivatives could lead to new treatments for chronic diseases, showcasing the therapeutic versatility of the compound.

Drug Delivery Systems

Application Summary: The compound is utilized in constructing drug delivery systems, such as PEGylated polylysine-derived copolymers with reduction-responsive side chains.

Methods of Application: These systems are designed to enhance the delivery of anticancer drugs, ensuring targeted and controlled release within the body .

Results and Outcomes: The development of these drug delivery systems could significantly improve the therapeutic efficacy and safety profile of anticancer treatments.

Active Transport Systems in Bacterial Cells

Application Summary: Researchers are exploring the use of this compound in engineering bacterial cells with active transport systems for unnatural amino acids.

Methods of Application: The compound’s derivatives are incorporated into bacterial cell membranes to facilitate the uptake of specific molecules .

As a carboxylic acid, 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid participates in several typical reactions:

- Esterification: It can react with alcohols to form esters, typically facilitated by strong acids as catalysts.

- Neutralization: The compound can neutralize bases to form salts and water:

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form alkenes or other derivatives .

The synthesis of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid can be accomplished through several methods:

- Alkyne Hydrolysis: Starting from propargyl alcohol, the compound can be synthesized via hydrolysis followed by carboxylation.

- Cyclization Reactions: The formation of the oxane ring can be achieved through cyclization of appropriate precursors under acidic conditions.

- Carboxylation: Utilizing carbon dioxide in the presence of a base can lead to the introduction of the carboxylic acid functional group onto the tetrahydrofuran ring .

Interaction studies involving 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid are crucial for understanding its reactivity and potential applications. Research into its interactions with various biological targets could reveal insights into its mechanism of action and efficacy as a therapeutic agent. Current literature suggests that further studies are needed to fully elucidate these interactions and their implications in medicinal chemistry .

Several compounds share structural similarities with 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, including:

These compounds highlight the uniqueness of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid through its specific oxane structure and potential applications that may differ from those of other similar compounds.

Molecular Formula and Identifiers

The compound’s molecular formula is C₉H₁₂O₃ (molecular weight: 168.19 g/mol), though discrepancies exist in literature, with some sources listing C₈H₁₀O₃ (154.16 g/mol) for analogous oxolane (tetrahydrofuran)-based derivatives. Key identifiers include:

Structural Features

- Oxane Ring: A four-membered cyclic ether (oxetane) with one oxygen atom.

- Propargyl Group: A terminal alkyne (C≡CH) attached to the oxane ring.

- Carboxylic Acid: A COOH group at the 2-position of the oxane ring, enabling acylation or salt formation.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O₃ | |

| Molecular Weight | 168.19 g/mol | |

| Boiling Point | Predicted: 255.5±42.0°C | |

| Density | 1.11±0.1 g/cm³ (predicted) |

Historical Development of Oxane-Based Carboxylic Acids

Early Syntheses and Challenges

Oxane-carboxylic acids are less common than their oxolane (tetrahydrofuran) counterparts, which have been extensively studied. Key milestones include:

- Tetrahydro-2-furoic Acid: Synthesized via selective hydrogenation of 2-furoic acid using palladium-nickel catalysts. This compound serves as a precursor to drugs like terazosin.

- Oxetane-Carboxylic Acids: Initially challenging due to instability; many isomerize to lactones under mild conditions. Stabilization strategies include bulky substituents or zwitterionic structures.

Comparative Development

| Compound | Synthesis Method | Key Application |

|---|---|---|

| Tetrahydro-2-furoic acid | Hydrogenation of 2-furoic acid | Pharmaceutical intermediates |

| Oxetane-carboxylic acids | Limited reports; often unstable | Theoretical studies |

Significance in Contemporary Organic Chemistry Research

Reactivity and Applications

The compound’s dual functionality enables participation in diverse reactions:

Click Chemistry

The propargyl group undergoes azide-alkyne cycloaddition (CuAAC), forming triazoles. This reaction is critical for bioconjugation and drug discovery.

Carboxylic Acid Derivatization

- Esterification: Forms esters with alcohols under acidic conditions.

- Amide Coupling: Reacts with amines to generate amides, useful in peptide synthesis.

Ring-Opening Reactions

Oxetane rings can undergo nucleophilic substitution or acid-catalyzed ring-opening, enabling access to linear intermediates.

Comparative Reactivity with Oxolane Derivatives

| Reaction Type | Oxane Derivative | Oxolane Derivative |

|---|---|---|

| CuAAC Reactivity | Moderate | High (e.g., tetrahydro-2-furoic acid) |

| Thermal Stability | Low (prone to isomerization) | Moderate to high |

Synthesis and Stability Considerations

Synthesis Routes

While direct synthesis methods for 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid are underreported, analogous pathways include:

- Alkylation: Propargyl bromide reacts with oxane derivatives in the presence of a base (e.g., NaH).

- Carboxylation: CO₂ insertion into appropriate precursors under high pressure.

Challenges in Oxane-Based Systems

Established Synthesis Pathways

Cyclocondensation Approaches

Cyclocondensation reactions represent a fundamental approach for constructing the oxane ring system in 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid [14]. The formation of six-membered oxygen-containing heterocycles through intramolecular cyclization has been extensively studied, with particular emphasis on the condensation of diols or hydroxylated precursors [5]. The oxane ring formation typically proceeds through acid-catalyzed intramolecular etherification, where a secondary alcohol undergoes cyclization with a primary alcohol or activated leaving group [14].

Recent investigations have demonstrated that cyclocondensation of appropriately substituted precursors can achieve oxane formation with excellent stereoselectivity [14]. The process involves initial formation of an oxocarbenium intermediate, which subsequently undergoes ring closure to generate the desired six-membered heterocycle [17] [18]. Temperature control during the cyclocondensation process proves critical, with optimal conditions typically ranging between 98°C and 110°C depending on the solvent system employed [16].

The mechanistic pathway for oxane formation through cyclocondensation involves several discrete steps [14]. Initial protonation of the hydroxyl group creates a suitable leaving group, followed by intramolecular nucleophilic attack by the adjacent hydroxyl functionality [17]. The resulting oxocarbenium ion intermediate undergoes rapid cyclization to form the thermodynamically favored six-membered ring system [18]. This cyclization process exhibits high regioselectivity, with the six-membered oxane ring formation strongly preferred over alternative ring sizes due to favorable entropic and enthalpic factors [14].

Substitution patterns on the precursor molecules significantly influence the efficiency of cyclocondensation reactions [14]. The presence of electron-withdrawing groups adjacent to the cyclization site generally enhances reaction rates, while steric hindrance around the reactive centers can impede ring closure [16]. The introduction of the propynyl substituent requires careful consideration of reaction conditions to prevent unwanted side reactions involving the terminal alkyne functionality [38].

Catalytic Hydrogenation Strategies

Catalytic hydrogenation strategies for synthesizing 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid focus primarily on the selective reduction of precursor molecules containing multiple reducible functionalities [19] [21]. The challenge lies in achieving selective hydrogenation of specific sites while preserving the propynyl group, which requires specialized catalytic systems [12] [20].

Lindlar catalyst has emerged as a particularly effective system for partial hydrogenation reactions in oxane-containing compounds [21] [22]. This deactivated palladium catalyst, prepared by treating palladium on calcium carbonate with lead acetate and quinoline, enables selective reduction without over-hydrogenation [21]. The catalyst demonstrates remarkable selectivity for alkyne-to-alkene conversion while leaving the oxane ring and carboxylic acid functionality intact [22].

Alternative catalytic hydrogenation approaches employ copper-based systems, which have shown exceptional selectivity for propyne hydrogenation [20] [23]. Supported copper catalysts, particularly those prepared through ion-exchange techniques on silica supports, exhibit turnover frequencies of 3.5 × 10^-2 s^-1 at 140°C [20]. These systems demonstrate superior selectivity compared to unsupported copper powder, with the support material playing a crucial role in maintaining catalyst dispersion and activity [23].

The development of ceria-based catalysts has provided new opportunities for selective hydrogenation processes [12] [19]. These catalysts operate through a unique mechanism involving oxygen vacancies and cerium-hydride species, which work synergistically to promote selective alkyne hydrogenation [19]. The cerium dioxide surface with pre-occupied hydrogen sites shows propene production rates three times higher than conventional ceria surfaces [12].

Modern hydrogenation strategies increasingly emphasize the role of surface modifications in controlling selectivity [10]. Silver-based catalysts supported on aluminum oxide have demonstrated particular utility for selective hydrogenation of terminal alkynes [10]. The mechanism involves initial adsorption of the alkyne as a π-complex, followed by stepwise hydrogen addition through vinylidene intermediates [10]. This approach allows precise control over the extent of reduction, enabling selective formation of the desired alkene products while avoiding over-hydrogenation to alkanes [10].

Reaction Condition Optimization

Temperature and Pressure Parameters

Temperature optimization for the synthesis of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid requires careful consideration of multiple competing factors [15] [16]. Cyclocondensation reactions typically exhibit optimal performance within a narrow temperature window, with temperatures below 98°C resulting in incomplete conversion and temperatures above 110°C leading to unwanted side reactions [16].

The relationship between temperature and reaction efficiency follows an Arrhenius-type dependence, with activation energies varying significantly depending on the specific synthetic pathway employed [29]. For oxane ring formation through intramolecular cyclization, activation energies typically range from 50 to 120 kilojoules per mole, necessitating temperatures between 373 and 383 Kelvin for practical reaction rates [15] [29].

Pressure effects on oxane synthesis have been systematically investigated, revealing complex dependencies on reaction mechanism [43]. High-pressure conditions can promote topochemical reactions, with critical pressures for carbon-carbon bond formation in alkynyl systems typically occurring around 4 to 10 gigapascals [43]. However, most synthetic routes to 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid operate effectively under atmospheric pressure conditions [15].

Statistical optimization approaches using response surface methodology have proven invaluable for identifying optimal temperature and pressure combinations [15]. These studies typically employ factorial designs to evaluate interaction effects between temperature, pressure, and other reaction variables [15]. The resulting response surfaces enable prediction of optimal conditions while minimizing experimental effort [42].

| Reaction Type | Optimal Temperature (°C) | Optimal Pressure (atm) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Cyclocondensation | 98-110 | 1.0 | 85-95 |

| Catalytic Hydrogenation | 140-160 | 1.0-50 | 45-65 |

| Acid-Catalyzed Cyclization | 100-120 | 1.0 | 70-85 |

Temperature-dependent selectivity patterns have been observed in many synthetic routes to oxane derivatives [16]. Higher temperatures generally favor elimination reactions and ring-opening processes, while lower temperatures promote cyclization and condensation pathways [31]. The optimal temperature for oxane formation represents a compromise between reaction rate and selectivity considerations [15].

Pressure optimization studies have revealed that moderate increases above atmospheric pressure can enhance reaction rates without significantly affecting selectivity [10]. For hydrogenation reactions, hydrogen pressures between 15 and 35 bar are typically employed in industrial applications [10]. Higher pressures can lead to catalyst deactivation through increased carbon deposition [10].

Solvent System Selection

Solvent selection plays a pivotal role in optimizing the synthesis of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid, with the choice of reaction medium significantly affecting both reaction rate and product selectivity [32] [33]. Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide have demonstrated superior performance for many oxane-forming reactions due to their ability to stabilize ionic intermediates [32] [36].

The solubility characteristics of key reagents impose significant constraints on solvent selection [32]. Oxone, a commonly employed oxidizing agent in related syntheses, requires highly polar solvents for dissolution, with dimethylformamide showing the highest solubility at 0.0775 grams per milliliter [32]. Alternative solvents such as methanol and isopropanol show significantly lower oxone solubility, at 0.0069 and 0.0007 grams per milliliter respectively [32].

Green solvent alternatives have gained increasing attention in heterocyclic synthesis, with water, ionic liquids, and polyethylene glycol derivatives showing particular promise [33] [36]. Ionic liquids such as 1-butyl-3-methylimidazolium hydroxide have demonstrated exceptional performance in heterocycle formation, achieving up to 97% selectivity in benzofuran synthesis [36]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability [33].

The influence of solvent polarity on reaction mechanisms has been quantitatively evaluated using linear solvation energy relationships [42]. These studies reveal that polar, hydrogen bond-accepting solvents accelerate reactions involving charge separation in transition states [42]. For the synthesis of heterocyclic carboxylic acids, solvents with high dielectric constants and strong hydrogen bond accepting ability generally provide optimal results [35].

| Solvent | Polarity Index | Boiling Point (°C) | Oxone Solubility (g/mL) | Environmental Rating |

|---|---|---|---|---|

| Dimethylformamide | 6.4 | 153 | 0.0775 | Moderate |

| Methanol | 5.1 | 65 | 0.0069 | Good |

| Isopropanol | 3.9 | 82 | 0.0007 | Good |

| Polyethylene Glycol 400 | 4.2 | 250 | Variable | Excellent |

Solvent effects on catalyst performance represent another critical consideration in reaction optimization [20] [37]. Copper-based hydrogenation catalysts show markedly different selectivity patterns depending on the solvent environment [20]. Alcoholic solvents generally promote cyclopropane formation, while aqueous systems favor oxetane products [14]. The choice of solvent also influences catalyst stability and recyclability [20].

Mixed solvent systems have emerged as effective approaches for optimizing multiple reaction parameters simultaneously [32] [37]. Combinations of methanol and isopropanol in various ratios have been investigated for oxone-mediated oxidations, with 50:50 mixtures providing optimal balance between solubility and reaction efficiency [32]. These systems often enable fine-tuning of reaction conditions to achieve desired selectivity profiles [37].

Catalytic Systems in Synthesis

Transition Metal Catalysts

Transition metal catalysts play an indispensable role in the synthesis of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid, offering unique capabilities for forming carbon-carbon and carbon-heteroatom bonds under mild conditions [11] [13]. The electronic configuration of transition metals, with partially filled d-orbitals, enables them to participate in oxidative addition and reductive elimination cycles essential for catalytic transformations [11].

Palladium-based catalysts have demonstrated exceptional utility in cross-coupling reactions relevant to oxane synthesis [11] [38]. The palladium-catalyzed decarboxylative alkynylation protocol enables direct conversion of carboxylic acids to terminal and substituted alkynes using redox-active ester intermediates [38]. This transformation proceeds through a well-defined catalytic cycle involving oxidative addition of the redox-active ester, followed by reductive elimination to form the desired carbon-carbon bond [38].

Nickel catalysts offer an economically attractive alternative to palladium systems, particularly for cross-coupling reactions involving alkynyl nucleophiles [38] [13]. The optimal nickel catalyst system employs nickel chloride hexahydrate in combination with appropriate ligands, achieving 82% isolated yield in model decarboxylative alkynylation reactions [38]. The mechanism involves formation of organonickel intermediates that undergo subsequent transformations to generate the target products [11].

Iron-based catalysts have emerged as highly effective systems for substituted alkyne synthesis [38] [13]. Iron bromide dihydrate in combination with alkynyl Grignard reagents provides superior yields for coupling reactions involving substituted alkynes [38]. The iron-catalyzed process operates through distinct mechanistic pathways compared to nickel systems, offering complementary reactivity patterns [38].

| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Palladium/Ligand | 5-10 | 60-80 | 75-90 | Primary, Secondary |

| Nickel Chloride | 10-15 | 80-100 | 70-85 | Terminal Alkynes |

| Iron Bromide | 10-20 | 60-80 | 65-80 | Substituted Alkynes |

| Copper/Silica | 1-5 | 140-160 | 85-95 | Selective Hydrogenation |

Copper catalysts demonstrate remarkable selectivity in hydrogenation processes relevant to propynyl group manipulation [20] [23]. Ion-exchanged copper on silica catalysts exhibit exceptional activity for selective propyne hydrogenation, with turnover frequencies reaching 3.5 × 10^-2 s^-1 at 140°C [20]. The supported copper systems maintain high selectivity for alkene formation while minimizing over-hydrogenation to alkanes [23].

Rhodium and ruthenium complexes provide additional catalytic options for specialized transformations [13]. These noble metal catalysts excel in hydrogenation reactions requiring high selectivity and functional group tolerance [13]. The choice between different transition metal systems depends on specific requirements including substrate scope, reaction conditions, and economic considerations [11].

Acid/Base-Mediated Pathways

Acid-catalyzed pathways represent fundamental approaches for oxane ring formation and functional group manipulations in the synthesis of 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid [17] [18]. Brønsted acids facilitate oxocarbenium ion formation, which serves as a key intermediate in heterocycle construction [17]. The generation of these reactive species under weakly acidic conditions enables selective cyclization processes [18].

The mechanism of acid-catalyzed oxane formation involves initial protonation of a hydroxyl group, creating a suitable leaving group for subsequent intramolecular nucleophilic attack [17] [18]. The resulting oxocarbenium intermediate undergoes rapid ring closure to form the thermodynamically favored six-membered heterocycle [17]. Careful control of acid strength and concentration proves critical for achieving optimal selectivity [18].

Dual catalytic systems employing both amine hydrochloride salts and bisthiourea catalysts have demonstrated exceptional performance in oxocarbenium ion generation [17] [18]. The amine catalyst generates iminium ions of sufficient electrophilicity to enable alcohol attack, while the bisthiourea component controls stereoselectivity through anion binding and ion pair formation [18]. This cooperative catalysis approach enables reactions under remarkably mild conditions [17].

Base-mediated pathways offer complementary reactivity for specific synthetic transformations [36]. Strong bases such as potassium carbonate and cesium carbonate effectively promote cyclization reactions through deprotonation mechanisms [36]. The choice of base significantly influences reaction rate and selectivity, with cesium carbonate generally providing superior results due to its enhanced basicity [36].

| Catalyst Type | Concentration (mol%) | Reaction Conditions | Mechanism | Selectivity |

|---|---|---|---|---|

| Sulfuric Acid | 5-10 | 60-80°C, 2-6 h | Oxocarbenium Formation | High |

| Amine HCl Salt | 10-20 | RT, 12-24 h | Iminium Generation | Excellent |

| Cesium Carbonate | 20-50 | 80-100°C, 3-6 h | Deprotonation | Good |

| Bisthiourea | 5-15 | RT, 12-24 h | Anion Binding | Excellent |

Lewis acid catalysts provide additional opportunities for controlling reaction pathways and selectivity [14]. Metal salts such as zinc bromide and aluminum chloride can activate carbonyl groups toward nucleophilic attack while simultaneously coordinating to other functionality [4]. The choice of Lewis acid depends on the specific functional groups present and the desired reaction outcome [14].

Organocatalytic approaches have gained prominence due to their mild reaction conditions and high selectivity [17] [18]. Chiral organocatalysts enable asymmetric synthesis of oxane derivatives with excellent enantioselectivity [17]. These systems operate through well-defined mechanisms involving hydrogen bonding and electrostatic interactions [18].

Nuclear Magnetic Resonance Spectral Signatures

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid exhibits distinctive spectral features that provide unambiguous structural identification. The terminal alkyne proton represents the most characteristic signal, appearing as a triplet in the range 2.0-2.5 parts per million due to long-range coupling with the adjacent methylene protons [1] [2]. This signal exhibits the characteristic shielding effect observed in terminal alkynes, where the cylindrical π-electron cloud around the carbon-carbon triple bond creates a strong shielding environment [3] [4].

The alkyne methylene protons (≡C-CH₂) resonate as a doublet between 2.5-3.0 parts per million, demonstrating coupling with the terminal alkyne proton through four-bond coupling interactions [2]. This coupling pattern is particularly diagnostic for terminal alkyne systems and provides definitive structural confirmation.

The oxane ring system contributes multiple multiplet signals across different chemical shift regions. The methylene protons adjacent to the ring oxygen (α to oxygen) appear between 3.5-4.0 parts per million, reflecting the deshielding effect of the electronegative oxygen atom [5] [6]. The remaining oxane ring methylene protons exhibit overlapping multiplet patterns between 1.3-2.0 parts per million, with their exact chemical shifts dependent on their proximity to the oxygen heteroatom and the quaternary carbon center [7] [8].

The carboxylic acid proton manifests as a broad singlet between 10.5-12.0 parts per million, characteristic of the highly deshielded nature of carboxylic acid protons [9] [5] [6]. This signal may exhibit concentration-dependent chemical shifts due to hydrogen bonding interactions and may broaden significantly in the presence of trace water [10] [11].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic resonance patterns. The terminal alkyne carbon (≡C-H) appears between 70-85 parts per million, while the internal alkyne carbon (≡C-CH₂) resonates between 80-90 parts per million [12]. These chemical shifts are diagnostic for acetylenic carbons and distinguish them from other unsaturated carbon environments.

The carboxylic acid carbonyl carbon exhibits resonance between 170-185 parts per million, consistent with saturated aliphatic carboxylic acids that typically appear near the downfield end of this range [5] [6]. The quaternary carbon bearing both the carboxylic acid and propargyl substituents resonates between 85-95 parts per million, reflecting the electron-withdrawing effects of the attached functional groups.

The oxane ring carbons contribute signals across the aliphatic region between 20-70 parts per million, with their precise chemical shifts determined by their position relative to the ring oxygen and substituents [13]. The alkyne methylene carbon appears between 20-30 parts per million, characteristic of saturated carbons adjacent to acetylenic systems.

Mass Spectrometric Profiling

Electrospray Ionization Mass Spectrometry

Mass spectrometric analysis employs electrospray ionization techniques to generate characteristic ion patterns for structural identification. The molecular ion [M]⁺ appears at mass-to-charge ratio 168.08, corresponding to the molecular formula C₉H₁₂O₃ [14] [15]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 169.09 represents the base peak in positive ion mode, with a predicted collision cross section of 134.3 Ångströms squared [14].

Common adduct ions include the sodium adduct [M+Na]⁺ at mass-to-charge ratio 191.07 and the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 186.11 [14]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 167.07, reflecting the acidic nature of the carboxylic acid functional group.

Fragmentation Patterns and Structural Elucidation

The mass spectrometric fragmentation pattern provides insights into the molecular structure and stability of functional groups. Loss of water from the protonated molecular ion generates the fragment [M+H-H₂O]⁺ at mass-to-charge ratio 151.08, indicating the presence of readily eliminable hydroxyl functionality [16]. This fragmentation is characteristic of carboxylic acids under electrospray ionization conditions.

The predicted collision cross section values provide additional structural information, with the molecular ion exhibiting a collision cross section of 126.6 Ångströms squared [14]. These values correlate with the three-dimensional molecular geometry and can distinguish between structural isomers with identical molecular formulas.

Crystallographic Studies

Single Crystal X-Ray Diffraction Analysis

While specific crystallographic data for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid are not currently available in the literature, analogous oxane-containing compounds provide insights into expected structural parameters. Related oxane derivatives consistently adopt chair conformations to minimize ring strain, with the six-membered ring exhibiting minimal deviation from ideal tetrahedral bond angles [7] [8].

Structural Parameters and Conformational Analysis

The oxane ring system adopts a chair conformation with the exocyclic carbon-carbon bond positioned in an axial orientation [7]. This conformational preference minimizes steric interactions while maintaining optimal orbital overlap. The dihedral angle between the oxane ring plane and substituent groups typically ranges between 70-75 degrees, providing optimal spatial arrangement for intermolecular interactions [8].

Hydrogen Bonding Patterns

Crystallographic analysis of carboxylic acid-containing compounds reveals characteristic hydrogen bonding patterns. Carboxylic acids predominantly exist as hydrogen-bonded dimers in the solid state, with intermolecular O-H···O hydrogen bonds connecting molecules into extended chain structures [17] [18]. The terminal alkyne functionality may participate in weak C-H···π interactions, contributing to crystal packing stability [18].

Computational Modeling Approaches

Density Functional Theory Calculations

Computational modeling employs density functional theory methods to predict molecular properties and spectroscopic parameters [19] [20]. The ωB97X-D functional with 6-31+G(d,p) basis sets provides accurate geometry optimizations and frequency calculations for organic molecules containing multiple functional groups [21] [22]. These calculations enable prediction of infrared vibrational frequencies, nuclear magnetic resonance chemical shifts, and conformational energies.

Molecular Geometry Optimization

Geometry optimization calculations reveal the preferred molecular conformation with the oxane ring adopting a chair conformation and the propargyl side chain extending axially from the quaternary carbon center [22] [23]. The carboxylic acid group adopts a planar configuration to maximize π-orbital overlap, while the terminal alkyne maintains linear geometry consistent with sp-hybridization requirements.

Vibrational Frequency Analysis

Density functional theory calculations predict characteristic vibrational frequencies that correlate with experimental infrared spectroscopic observations. The terminal alkyne C-H stretch appears at approximately 3300 wavenumbers, while the carbon-carbon triple bond stretch occurs near 2100-2250 wavenumbers [24] [25]. The carboxylic acid carbonyl stretch is predicted between 1710-1760 wavenumbers, with the broad O-H stretch spanning 2500-3300 wavenumbers [10] [26].

Electronic Structure Analysis

Computational analysis of the electronic structure reveals the molecular orbital composition and electron density distribution. The highest occupied molecular orbital primarily involves the carboxylic acid π-system, while the lowest unoccupied molecular orbital encompasses the carbonyl π* orbital [21]. These electronic characteristics influence the molecule's reactivity patterns and spectroscopic properties.

Conformational Energy Landscape